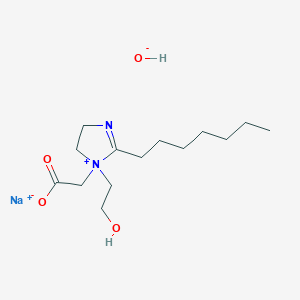
1H-Imidazolium, 1-(carboxymethyl)-2-heptyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazolium, 1-(carboxymethyl)-2-heptyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt is a cationic polymer known for its solubility and viscosity. This compound is also referred to as polycarboxyimidazole salt and has various applications in different fields due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1H-Imidazolium, 1-(carboxymethyl)-2-heptyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt involves several steps. The general synthetic route includes the reaction of imidazole derivatives with appropriate alkylating agents under controlled conditions. Industrial production methods often involve the use of high-pressure reactors and specific catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions can produce imidazole derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1H-Imidazolium, 1-(carboxymethyl)-2-heptyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt has a wide range of scientific research applications. In chemistry, it is used as a catalyst and a reagent in various organic synthesis reactions. In biology and medicine, it has been studied for its potential antimicrobial and antifungal properties. Additionally, this compound is used in the industry for the production of polymers and other materials due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Imidazolium, 1-(carboxymethyl)-2-heptyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt include other imidazolium-based ionic liquids and imidazole derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. For example, 1H-Imidazolium, 1-(carboxymethyl)-2-dodecyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt is another imidazolium-based compound with similar properties but different alkyl chain length, which can affect its solubility and reactivity .
Eigenschaften
CAS-Nummer |
13039-35-5 |
|---|---|
Molekularformel |
C14H27N2NaO4 |
Molekulargewicht |
310.36 g/mol |
IUPAC-Name |
sodium;2-[2-heptyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C14H26N2O3.Na.H2O/c1-2-3-4-5-6-7-13-15-8-9-16(13,10-11-17)12-14(18)19;;/h17H,2-12H2,1H3;;1H2/q;+1;/p-1 |
InChI-Schlüssel |
RPMKFLHCEZQTGO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















